

Monomethyl phosphate CAS number and IUPAC name.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monomethyl phosphate*

Cat. No.: *B1254749*

[Get Quote](#)

A Technical Guide to Monomethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **monomethyl phosphate**, a key organophosphate compound with relevance in various research and development sectors, including its role as a phosphoantigen. This document outlines its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.

Chemical Identity

- IUPAC Name: Methyl dihydrogen phosphate[1]
- CAS Number: 812-00-0[1][2][3]
- Synonyms: **Monomethyl phosphate**, Methylphosphate, O-Methyl phosphate, Phosphoric acid, monomethyl ester[1][2]

Physicochemical Data

The quantitative properties of **monomethyl phosphate** are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

Property	Value	Source
Molecular Formula	$\text{CH}_5\text{O}_4\text{P}$	PubChem[1]
Molecular Weight	112.02 g/mol	PubChem[1], NOAA[3]
Physical State	Clear, very light amber liquid	NTP, 1992[1][2]
Solubility	≥ 100 mg/mL in water at 21°C	NTP, 1992[1][3]
Density	1.42 g/cm ³ at 25°C	NTP, 1992[1][3]
Flash Point	> 104.4°C (> 220°F)	NTP, 1992[1][3]
pKa	Moderately acidic	Human Metabolome Database

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **monomethyl phosphate** are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Synthesis of Monomethyl Phosphate

Monomethyl phosphate can be synthesized through the phosphorylation of methanol. One common method involves the use of phosphorus pentoxide and phosphoric acid to create a potent phosphorylating agent.

Materials:

- Methanol (CH_3OH)
- Phosphorus pentoxide (P_2O_5)
- 85% Phosphoric acid (H_3PO_4)
- Anhydrous solvent (e.g., acetonitrile)
- Ice bath
- Reaction flask with a stirrer and dropping funnel

- Rotary evaporator

Procedure:

- Prepare the phosphorylating agent by carefully adding a calculated amount of phosphorus pentoxide to 85% phosphoric acid in a flask, while cooling in an ice bath to manage the exothermic reaction. The ratio of these components can be optimized to favor the formation of the monoester.
- Once the phosphorylating agent is prepared and cooled, slowly add methanol dropwise to the stirred mixture. The molar ratio of methanol to the phosphorylating agent should be controlled to maximize the yield of the monomethyl ester.
- After the addition of methanol is complete, allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for several hours to ensure complete reaction.
- Upon completion, the reaction mixture can be worked up by quenching with water and then neutralizing with a suitable base.
- The product can be purified from the crude mixture. Recrystallization is a potential method for purification.
- The final product should be characterized by techniques such as ^{31}P -NMR and FT-IR to confirm its identity and purity.

This protocol is a general guideline adapted from methods for synthesizing mono-alkyl phosphates.[\[4\]](#)[\[5\]](#)

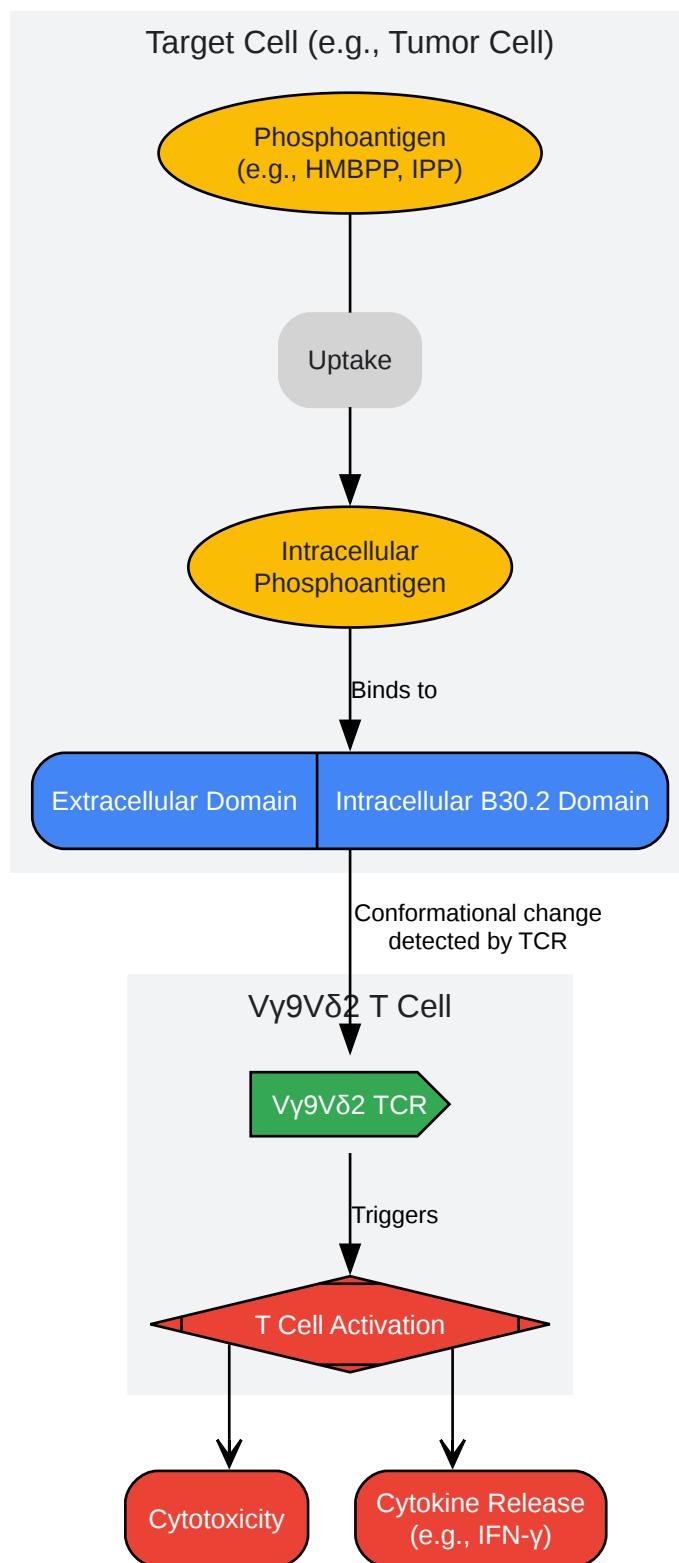
Analysis of Monomethyl Phosphate by HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of **monomethyl phosphate**.

Instrumentation and Conditions:

- HPLC System: An Agilent 1260 Infinity Bio-inert Quaternary LC System or a similar system is recommended to prevent interactions between the phosphate groups and stainless steel

components.


- Column: Newcrom R1 column or a similar reverse-phase column.[\[6\]](#)
- Mobile Phase: A gradient of acetonitrile (MeCN) and water. Phosphoric acid can be added to the mobile phase. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[\[6\]](#)
- Flow Rate: 1.0 mL/min
- Injection Volume: 5-50 μ L
- Detection: UV detection at an appropriate wavelength (e.g., 240 nm if derivatized) or by mass spectrometry.[\[7\]](#)

Procedure:

- Prepare the mobile phases and equilibrate the column with the initial mobile phase composition.
- Dissolve the **monomethyl phosphate** sample in a suitable solvent, preferably the initial mobile phase.
- Inject the sample onto the HPLC system.
- Run the gradient elution to separate the components of the sample.
- Detect the analyte as it elutes from the column and quantify using a calibration curve prepared from standards of known concentration.

Biological Pathway Visualization

Monomethyl phosphate and other small phosphorylated molecules can act as phosphoantigens, which are potent activators of a subset of human T cells known as $\text{V}\gamma 9\text{V}\delta 2$ T cells. This activation is mediated by the butyrophilin 3A1 (BTN3A1) protein. The following diagram illustrates the proposed mechanism of $\text{V}\gamma 9\text{V}\delta 2$ T cell activation by phosphoantigens.

[Click to download full resolution via product page](#)

Caption: V γ 9V δ 2 T cell activation by phosphoantigens via BTN3A1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Monomethyl phosphate | CH₅O₄P | CID 13130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. MONOMETHYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Monomethyl phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. iris.unito.it [iris.unito.it]
- To cite this document: BenchChem. [Monomethyl phosphate CAS number and IUPAC name.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1254749#monomethyl-phosphate-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b1254749#monomethyl-phosphate-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com